molecular formula C19H24ClN3O2 B144905 Oxpoconazole CAS No. 134074-64-9

Oxpoconazole

Cat. No.: B144905
CAS No.: 134074-64-9
M. Wt: 361.9 g/mol
InChI Key: FJBGIXKIXPUXBY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of oxpoconazole involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Oxpoconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as halogen-substituted compounds .

Scientific Research Applications

Oxpoconazole has a wide range of scientific research applications:

Biological Activity

Oxpoconazole is a synthetic compound belonging to the class of triazole fungicides, primarily utilized in agricultural settings for its broad-spectrum antifungal properties. This article delves into its biological activity, mechanism of action, toxicity profile, and relevant case studies that illustrate its effectiveness against various fungal pathogens.

This compound exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis , a critical component of fungal cell membranes. By disrupting this pathway, this compound increases membrane permeability, leading to cell lysis and ultimately the death of fungal cells. This mechanism is shared with other triazole fungicides but is enhanced by this compound's unique structural features, allowing for effective targeting of specific fungal enzymes involved in ergosterol synthesis.

Antifungal Spectrum

This compound has demonstrated efficacy against a wide range of pathogenic fungi, including:

  • Fusarium spp. : Commonly responsible for crop diseases.
  • Botrytis cinerea : A notorious pathogen affecting various fruits and vegetables.
  • Aspergillus spp. : Associated with spoilage and mycotoxin production in stored grains.

The compound's effectiveness is often compared to other triazoles such as clotrimazole and ketoconazole, with this compound showing superior activity against certain resistant strains due to its optimized solubility and formulation as a fumarate salt.

Toxicity Profile

In toxicity studies, this compound exhibits moderate acute toxicity, with an oral LD50 value of 1040 mg/kg in rats. This indicates that while it poses some risk, it can be safely used in agricultural applications when proper safety guidelines are followed.

Efficacy Against Botrytis cinerea

A study focusing on the Bcmfs1 transporter in Botrytis cinerea highlighted the role of this multidrug transporter in conferring resistance to this compound. The research demonstrated that mutants lacking Bcmfs1 were more sensitive to this compound, indicating that this transporter plays a significant role in the organism's ability to withstand fungicide exposure. The study found that overexpression of Bcmfs1 correlated with increased resistance levels, showcasing the biological interplay between the fungicide and fungal defense mechanisms .

StrainCharacterReference
B05.10Wild-type strain4
ΔBcmfs1-16Bcmfs1 replacement mutantThis study
OV1-23Bcmfs1 overexpression mutant (high resistance)This study

Environmental Risk Assessment

A comprehensive risk assessment reviewed multiple case studies regarding the environmental impact of this compound. The findings indicated that while acute risks were minimal across various agricultural settings, chronic exposure models suggested potential risks under certain conditions. This highlights the importance of monitoring and managing pesticide use to mitigate long-term ecological impacts .

Comparative Analysis

To better understand this compound's position among antifungal agents, a comparative table is provided:

Compound NameChemical StructureMechanism of Action
This compoundC₁₈H₁₃Cl₄N₃OInhibits ergosterol biosynthesis
ClotrimazoleC₁₅H₁₄ClN₃OInhibits ergosterol biosynthesis
KetoconazoleC₁₆H₁₄Cl₂N₄OInhibits lanosterol 14-alpha demethylase
MiconazoleC₁₅H₁₄N₂ODisrupts fungal cell membrane integrity

Properties

IUPAC Name

[2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl]-imidazol-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2/c1-18(2)13-25-19(3,23(18)17(24)22-12-11-21-14-22)10-4-5-15-6-8-16(20)9-7-15/h6-9,11-12,14H,4-5,10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBGIXKIXPUXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057960
Record name Oxpoconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134074-64-9
Record name Oxpoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134074-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxpoconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134074649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxpoconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXPOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41VYI5P23F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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